1,4-Naphthalenediol, 2-bromo-5-methoxy-
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Overview
Description
2-Bromo-5-methoxynaphthalene-1,4-diol is an organic compound with the molecular formula C11H9BrO3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains bromine and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-methoxynaphthalene-1,4-diol typically involves the bromination of 5-methoxynaphthalene-1,4-diol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
While specific industrial production methods for 2-bromo-5-methoxynaphthalene-1,4-diol are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methoxynaphthalene-1,4-diol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide (NaNH2) or thiourea can be used in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted naphthalene derivatives.
Oxidation Reactions: Formation of naphthoquinones or other oxidized products.
Reduction Reactions: Formation of hydrogenated naphthalene derivatives.
Scientific Research Applications
2-Bromo-5-methoxynaphthalene-1,4-diol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-5-methoxynaphthalene-1,4-diol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity, thereby affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,4-dihydroxynaphthalene: Lacks the methoxy group, which can affect its chemical reactivity and biological activity.
5-Methoxy-1,4-dihydroxynaphthalene: Lacks the bromine atom, which can influence its substitution reactions and overall reactivity.
2-Bromo-5-methoxynaphthalene: Lacks the hydroxyl groups, which can impact its solubility and chemical properties.
Uniqueness
2-Bromo-5-methoxynaphthalene-1,4-diol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
107941-21-9 |
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Molecular Formula |
C11H9BrO3 |
Molecular Weight |
269.09 g/mol |
IUPAC Name |
2-bromo-5-methoxynaphthalene-1,4-diol |
InChI |
InChI=1S/C11H9BrO3/c1-15-9-4-2-3-6-10(9)8(13)5-7(12)11(6)14/h2-5,13-14H,1H3 |
InChI Key |
UCQYDPSKLHHUCG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC(=C2O)Br)O |
Origin of Product |
United States |
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